Ethyl 6-phenylpyridazine-4-carboxylate
Description
Ethyl 6-phenylpyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a phenyl group and at position 4 with an ethyl ester moiety. The ethyl ester group enhances solubility and serves as a common prodrug motif, while the phenyl substituent may influence lipophilicity and π-π stacking interactions in receptor binding. Structural characterization of such compounds often relies on crystallographic tools like SHELX and ORTEP ().
Properties
IUPAC Name |
ethyl 6-phenylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-12(15-14-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIIFAWGODCSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 6-phenylpyridazine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs with improved efficacy and safety profiles.
Industry: this compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Ethyl 6-phenylpyridazine-4-carboxylate is similar to other pyridazine derivatives, such as Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate and other biologically active pyridazines. its unique structure and functional groups contribute to its distinct properties and applications. The presence of the phenyl group and the ethyl ester group make it particularly useful in various chemical reactions and biological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine-Based Derivatives
I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate)
- Structural Differences: Incorporates a phenethylamino linker and a benzoate ester, with the pyridazine ring at position 3 instead of position 4.
- Functional Implications: The phenethylamino group may enhance binding to amine-recognizing receptors (e.g., GPCRs), while the benzoate ester could alter metabolic stability compared to the phenyl-substituted pyridazine in the target compound.
I-6232 (Ethyl 4-(4-(6-Methylpyridazin-3-yl)Phenethylamino)Benzoate)
- Key Variation : A methyl group at position 6 of the pyridazine ring.
Isoxazole and Thioether Analogues
I-6273 (Ethyl 4-(4-(Methylisoxazol-5-yl)Phenethylamino)Benzoate)
- Core Heterocycle Replacement : Pyridazine replaced with a methylisoxazole.
- Biological Relevance: Isoxazoles are known for hydrogen-bonding capabilities and enhanced metabolic stability, which may shift target selectivity compared to pyridazine derivatives.
I-6373 (Ethyl 4-(4-(3-Methylisoxazol-5-yl)Phenethylthio)Benzoate)
- Linker Modification: Phenethylthio replaces phenethylamino.
Saturated and Fluorinated Derivatives
Methyl 6-Oxohexahydropyridazine-4-Carboxylate (CAS: 153895-80-8)
- Structural Contrast : The pyridazine ring is fully saturated (hexahydro-), with a ketone at position 5.
- Conformational Impact : Saturation reduces aromaticity, likely diminishing π-stacking interactions but increasing flexibility for binding in hydrophobic pockets.
Ethyl 6-Oxo-4-(Trifluoromethyl)-1-[3-(Trifluoromethyl)Phenyl]-1,6-Dihydropyridazine-3-Carboxylate (CAS: 478067-01-5)
- The 1,6-dihydro configuration introduces partial saturation, balancing rigidity and flexibility.
Tabulated Comparison of Key Compounds
| Compound Name | Core Structure | Key Substituents | Functional Implications |
|---|---|---|---|
| Ethyl 6-Phenylpyridazine-4-Carboxylate | Pyridazine | Phenyl (C6), Ethyl ester (C4) | Aromatic interactions, ester hydrolysis |
| I-6230 | Pyridazine | Phenethylamino, Benzoate ester | Enhanced receptor binding, solubility |
| I-6232 | 6-Methylpyridazine | Phenethylamino, Benzoate ester | Metabolic stability, steric hindrance |
| Methyl 6-Oxohexahydropyridazine-4-Carboxylate | Saturated pyridazine | Ketone (C6), Methyl ester (C4) | Flexibility, reduced aromaticity |
| Ethyl 6-Oxo-4-(CF₃)-1-[3-(CF₃)Ph]-Dihydropyridazine | Dihydropyridazine | CF₃ (C4, aryl), Ethyl ester (C3) | High lipophilicity, electron withdrawal |
Biological Activity
Ethyl 6-phenylpyridazine-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by a pyridazine ring with a phenyl substituent at the 6-position and an ethyl ester group at the 4-position. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure can be represented as follows:
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways in bacteria.
- Anticancer Properties : this compound has been evaluated for its anticancer effects. It appears to inhibit cell proliferation in cancer cell lines, potentially through the modulation of signaling pathways related to cell growth and apoptosis .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential role in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression, leading to reduced cellular proliferation and inflammatory responses.
- Receptor Binding : this compound may bind to specific receptors on cell surfaces, modulating signaling pathways that regulate cell survival and apoptosis .
- Membrane Disruption : Its interaction with microbial membranes can lead to cell lysis, contributing to its antimicrobial effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study reported that this compound exhibited effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
- Anticancer Evaluation : In vitro assays using cancer cell lines indicated that the compound significantly inhibited cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction through caspase activation .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 18 |
Preparation Methods
One-Pot, Three-Component Synthesis via Arylglyoxal-Mediated Condensation
A novel and efficient method for synthesizing alkyl 6-aryl-3-methylpyridazine-4-carboxylates, which can be adapted for ethyl 6-phenylpyridazine-4-carboxylate, involves a one-pot, three-component reaction of β-ketoesters, arylglyoxals, and hydrazine hydrate in water at room temperature.
- Starting Materials: β-ketoester (e.g., ethyl acetoacetate), phenylglyoxal (prepared from acetophenone), and hydrazine hydrate.
- Reaction Conditions: Aqueous medium, room temperature, no need for organic solvents or catalysts.
- Mechanism: The enolate form of the β-ketoester attacks the arylglyoxal, forming a 3-hydroxy-1,4-dicarbonyl intermediate, which then condenses with hydrazine to form the pyridazine ring, followed by dehydration steps to yield the product.
- Advantages: Environmentally friendly, simple procedure, mild conditions, and good yields.
Reaction Scheme Summary:
| Component | Role |
|---|---|
| β-Ketoester | Provides the pyridazine core carbon atoms and ester group |
| Arylglyoxal | Provides the aryl substituent (phenyl group) and carbonyl functionality |
| Hydrazine Hydrate | Condenses to form the pyridazine ring |
This method avoids the use of expensive or unstable halo-substituted ketoesters and harsh reaction conditions.
Pyridine Carboxylic Acid Ester Synthesis via β-Ketoester and α,β-Unsaturated Aldehyde/Ketone Condensation
A patented process (US5047542A) describes the preparation of substituted pyridine carboxylic acid esters, closely related heterocycles, by reacting β-ketoesters with α,β-unsaturated aldehydes or ketones in the presence of ammonium salts. Although this patent focuses on pyridine derivatives, the methodology provides insight into preparing related heterocyclic esters such as this compound.
- Starting Materials: β-ketoesters (e.g., ethyl acetoacetate), α,β-unsaturated aldehydes or ketones (e.g., 2-ethylacrolein), and ammonium salts (acetate, sulfamate).
- Reaction Conditions: Solvents such as alcohols (ethanol, methanol), toluene, or water; temperatures from ambient to reflux.
- Catalysis: Ammonium salts act as catalysts and facilitate cyclization.
- Advantages: Avoids use of costly halo-ketoesters, produces high yields without catalysts in some cases, and uses readily available starting materials.
- Product Isolation: Standard techniques such as extraction, evaporation, and chromatography.
| Parameter | Range/Options |
|---|---|
| β-Ketoester to Aldehyde/Ketone Ratio | 1:0.3 to 3:1 (preferably ~1:1.3) |
| Ammonium Salt Amount | 1 to 3 molar equivalents (preferably 1-2) |
| Solvents | Water, methanol, ethanol, toluene, acetonitrile |
| Temperature | Ambient to reflux |
This method emphasizes economic and environmental benefits by avoiding unstable intermediates and minimizing waste.
Comparative Notes on Preparation Methods
Research Findings and Mechanistic Insights
- The arylglyoxal-mediated synthesis is a multicomponent reaction that proceeds via enolate attack on phenylglyoxal, forming a 3-hydroxy-1,4-dicarbonyl intermediate, which cyclizes with hydrazine and loses water molecules to form the pyridazine ring.
- The β-ketoester and α,β-unsaturated aldehyde method likely proceeds through Michael addition followed by cyclization facilitated by ammonium salts, leading to substituted pyridine or pyridazine carboxylates.
- Both methods emphasize the use of readily available and relatively inexpensive starting materials, mild reaction conditions, and environmentally friendly solvents.
Summary Table of Preparation Methods for this compound
Q & A
Q. What are the established synthetic routes for Ethyl 6-phenylpyridazine-4-carboxylate, and what reaction conditions are critical for yield optimization?
this compound is synthesized via multi-step reactions, typically starting from pyridazine precursors. Key steps include nucleophilic aromatic substitution at the pyridazine ring and esterification of the carboxylate group. For example, the introduction of the phenyl group may involve Suzuki-Miyaura coupling or Friedel-Crafts alkylation, while esterification is achieved using ethanol under acidic conditions. Critical parameters include temperature control (e.g., 60–80°C for substitution reactions), solvent selection (e.g., dichloromethane or DMF), and catalyst choice (e.g., palladium catalysts for cross-coupling). Yield optimization often requires iterative adjustment of stoichiometry and reaction time .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming substituent positions and regioselectivity. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl. For crystallographic analysis, X-ray diffraction paired with SHELXL refinement resolves bond lengths, angles, and ring puckering. ORTEP-III is recommended for visualizing 3D molecular geometry .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and biological interactions of this compound?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic or nucleophilic attacks. Molecular docking simulations (using AutoDock Vina or Schrödinger Suite) evaluate interactions with biological targets like enzymes or receptors. For instance, the phenyl and pyridazine moieties may engage in π-π stacking or hydrogen bonding with active sites. Validation requires correlation with experimental binding assays .
Q. What strategies resolve contradictions in reported biological activity data for pyridazine derivatives?
Discrepancies in antimicrobial or anticancer activity across studies often arise from variations in assay conditions (e.g., pH, cell lines) or compound purity. Systematic approaches include:
Q. How does the introduction of electron-withdrawing/donating substituents alter the compound’s physicochemical and pharmacokinetic properties?
Substituents like halogens (electron-withdrawing) or methoxy groups (electron-donating) modulate solubility, logP, and metabolic stability. For example:
- Chloro groups increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
- Methoxy groups improve solubility but may accelerate oxidative metabolism. These effects are quantified via shake-flask solubility tests, partition coefficient measurements, and cytochrome P450 inhibition assays .
Q. What experimental designs are optimal for studying regioselectivity in pyridazine ring functionalization?
Regioselective substitution is achieved by:
- Using directing groups (e.g., amino or nitro) to steer electrophiles to specific positions.
- Employing kinetic vs. thermodynamic control (e.g., low-temperature reactions favor kinetic products).
- Monitoring reaction progress with in-situ NMR or LC-MS to identify intermediates .
Methodological Considerations
Q. How can researchers address stability challenges during in vitro biological assays?
- Conduct pH stability studies (e.g., incubate the compound in buffers ranging from pH 2–9).
- Use mass spectrometry to detect degradation products.
- Add antioxidants (e.g., ascorbic acid) or serum albumin to mimic physiological conditions .
Q. What crystallographic software tools are recommended for refining and visualizing the compound’s structure?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
